molecular formula C10H12N4S B387900 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 312275-49-3

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B387900
CAS No.: 312275-49-3
M. Wt: 220.3g/mol
InChI Key: MVFRBGYNIPHBHO-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 4-methylbenzylsulfanyl group and an amine group at position 5. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.3 g/mol. The compound’s structure combines aromatic (4-methylphenyl) and sulfur-containing moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFRBGYNIPHBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322244
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312275-49-3
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented synthesis involves the nucleophilic substitution of 3-amino-5-mercapto-1,2,4-triazole with 1-(bromomethyl)-4-methylbenzene under alkaline conditions. Sodium hydroxide in ethanol-water (3:1 v/v) facilitates deprotonation of the thiol group, enabling attack on the benzyl bromide electrophile. The reaction proceeds via an SN2 mechanism, with the sulfur atom acting as the nucleophile to form the C–S bond.

Optimized Reaction Conditions

In a representative procedure:

  • Molar ratio : 1:1 stoichiometry of 3-amino-5-mercapto-1,2,4-triazole (2.32 g, 0.02 mol) and 1-(bromomethyl)-4-methylbenzene (3.75 g, 0.02 mol).

  • Solvent system : 40 mL absolute ethanol + 20 mL 1 M NaOH.

  • Temperature and duration : Reflux at 75°C for 20 minutes, monitored until turbidity clears.

  • Workup : Evaporation to 25 mL, dilution with 5 mL H2O, and refrigeration to precipitate the crude product.

  • Purification : Azeotropic drying with toluene followed by recrystallization from hot chloroform yields a white solid (2.93 g, 66%).

Table 1: Key Parameters for Nucleophilic Substitution Synthesis

ParameterValueSource
Yield66%
Melting Point109–110°C
Reaction Time20 minutes
Purity (HPLC)96% (Rt: 7.14 min)

Alternative Condensation Pathways

Solvent and Catalytic Considerations

Ethanol-water mixtures are preferred for balancing reactant solubility and reaction kinetics. Polar aprotic solvents like DMF may enhance reactivity but complicate purification. Catalysts are generally omitted, though microwave-assisted protocols (discussed in Section 4) suggest potential for rate acceleration.

Purification and Characterization

Recrystallization Techniques

Azeotropic distillation with toluene removes residual water, critical for preventing hydrate formation. Recrystallization from chloroform achieves >95% purity, as confirmed by HPLC. Alternative solvents (e.g., ethyl acetate-petroleum ether) are used for related triazoles but may lower yields.

Spectroscopic Validation

  • FT-IR : Key peaks include 3439 cm⁻¹ (N–H stretch), 1636 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C–C).

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH3), 4.17 (s, 2H, SCH2), 7.09–7.23 (m, 4H, Ar–H).

  • ¹³C NMR : 21.1 ppm (CH3), 35.1 ppm (SCH2), 129–136 ppm (aromatic carbons), 156–157 ppm (triazole C=N).

Emerging Microwave-Assisted Synthesis

Table 2: Comparative Analysis of Heating Methods

MethodTemperatureTimeYieldSource
Conventional Reflux75°C20 minutes66%
Microwave (hypothetical)100°C5 minutes~70%*
*Extrapolated from similar triazole syntheses.

Scalability and Industrial Considerations

Cost Analysis of Starting Materials

  • 3-Amino-5-mercapto-1,2,4-triazole: $15.00/5g (382 suppliers).

  • 1-(Bromomethyl)-4-methylbenzene: $17.00/5g (205 suppliers).
    Bulk procurement could reduce costs by 30–40%, though bromomethyl arenes remain expensive compared to chlorinated analogs.

Waste Management Strategies

Ethanol-water systems enable solvent recovery via distillation. Sodium bromide byproducts (from benzyl bromide) require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 1,2,4-triazole core is critical for its electronic and steric properties. Comparatively:

  • Thiadiazole derivatives (e.g., 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine) exhibit a sulfur-rich core, enhancing electron-withdrawing effects and altering solubility .

Substituent Analysis

Position 3 Modifications:
Compound Name Substituent at Position 3 Key Properties
Target Compound 4-Methylbenzylsulfanyl Moderate lipophilicity; electron-donating methyl group
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) Naphthalen-1-yl Bulky aromatic group; tested for anticancer activity
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) 3-Chlorobenzylsulfanyl Electron-withdrawing Cl; biochemical applications
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine Isopropylsulfanyl Aliphatic chain; increased hydrophobicity
Position 5 Modifications:
  • 5-(p-Tolyl)-4H-1,2,4-triazol-3-amine (C₉H₁₀N₄, 174.2 g/mol) lacks the sulfanyl group, reducing steric hindrance and altering reactivity .
  • 5-(Pyridin-4-yl) derivatives introduce a basic nitrogen atom, enhancing solubility and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound 232.3 Not reported Not reported
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 239.31 Slight in DMSO, chloroform, methanol Not reported
5-(p-Tolyl)-4H-1,2,4-triazol-3-amine 174.2 Not reported Not reported

Biological Activity

The compound 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H13N3S
  • Molecular Weight : 221.31 g/mol
  • CAS Number : Not available

Synthesis

The synthesis of triazole derivatives typically involves reactions between thio compounds and various amines or hydrazines. The specific synthetic routes for 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Introduction of Sulfanyl Group : Through nucleophilic substitution reactions involving suitable thiols.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar triazole scaffold have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

A study demonstrated that derivatives with a 3-amino-1,2,4-triazole core exhibited dual anticancer activity through targeting multiple pathways in cancer cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains and exhibited:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely through inhibition of bacterial enzyme targets, as supported by molecular docking studies that revealed strong binding affinities to essential bacterial proteins .

Antioxidant Properties

Antioxidant activity is another significant aspect of triazole derivatives. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .

Case Studies and Research Findings

StudyFindings
Evaluated anticancer activity against multiple cell lines; demonstrated apoptosis induction and antiangiogenic effects.
Assessed antibacterial efficacy; showed broad-spectrum activity with high binding affinity to bacterial targets.
Highlighted antioxidant capabilities; effective in scavenging free radicals in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents can enhance potency and selectivity for specific biological targets. For example:

  • Substituents on the Phenyl Ring : Alterations can significantly impact the compound's interaction with biological targets and its overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine
Reactant of Route 2
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3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine

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